Calcium dodecyl sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4780-52-3 |
|---|---|
Molecular Formula |
C24H50CaO8S2 |
Molecular Weight |
570.9 g/mol |
IUPAC Name |
calcium;dodecyl sulfate |
InChI |
InChI=1S/2C12H26O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |
InChI Key |
QTPSOVJLZXSTEB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Formation Pathways and Precipitation Mechanisms of Calcium Dodecyl Sulfate
Thermodynamics and Kinetics of Ca(DS)₂ Precipitation
The initial step in precipitation is nucleation, the formation of stable crystalline nuclei from a supersaturated solution. This process is followed by crystal growth, where these nuclei grow in size. The kinetics of both nucleation and crystal growth are influenced by factors such as the degree of supersaturation, temperature, and the presence of other chemical species.
Research indicates that the crystal growth rates of calcium dodecyl sulfate (B86663), once the initial induction period has passed, are largely unaffected by the presence of other similar surfactants in a mixed system. This suggests that the inhibition of scum formation in such systems is not due to a change in the crystal growth kinetics but rather is linked to the nucleation stage. researchgate.net
The critical micelle concentration (CMC) is a key parameter in surfactant science, representing the concentration at which surfactant monomers begin to aggregate into micelles. The CMC of sodium dodecyl sulfate in water at 25°C is approximately 8 x 10⁻³ mol/L. wikipedia.org The presence of micelles has a profound impact on the precipitation of Ca(DS)₂.
Studies have shown that the induction time for Ca(DS)₂ precipitation is significantly shorter for surfactant concentrations above the CMC compared to concentrations below it. researchgate.net This observation strongly implies that micelles play a role in the nucleation of the precipitate, possibly by acting as templates that facilitate the organization of dodecyl sulfate anions and calcium ions into a crystalline structure. researchgate.net Below the CMC, where no micelles are present, the precipitation can be described by a simple activity-based solubility product between the calcium and dodecyl sulfate ions. researchgate.net
Supersaturation is the primary driving force for precipitation. It is the state where the concentration of a solute in a solution exceeds its equilibrium solubility. The supersaturation ratio is a measure of this excess concentration. The induction time, which is the time elapsed before the onset of observable precipitation, is inversely related to the supersaturation ratio.
Investigations into the precipitation of Ca(DS)₂ have demonstrated that as the supersaturation ratio increases, the induction time for precipitation decreases. researchgate.net This is a general principle in crystallization, as a higher supersaturation provides a greater thermodynamic driving force for the formation of a new phase. In mixed anionic surfactant systems, the induction time for Ca(DS)₂ precipitation can be prolonged compared to a single surfactant system, indicating an inhibition of the precipitation process. researchgate.net
Table 1: Influence of Supersaturation on Induction Time for Calcium Sulfate Precipitation
| Degree of Supersaturation | Induction Time (minutes) |
| 8.67 | 217 |
| 21.07 | 36 |
| 42.08 | 11 |
This table presents data for calcium sulfate, a related sparingly soluble salt, to illustrate the general principle of the inverse relationship between supersaturation and induction time. Data extracted from a study on calcium sulfate precipitation. alliedacademies.org
Factors Modulating Ca(DS)₂ Precipitation
Several factors can influence the precipitation of calcium dodecyl sulfate, either by altering its solubility or by interfering with the nucleation and crystal growth processes. Understanding these factors is key to controlling and preventing unwanted precipitation.
Short-carbon-chain alcohols can significantly affect the solubility and precipitation of Ca(DS)₂. Their impact is dependent on the specific alcohol used.
Studies have shown that methanol (B129727) and ethanol (B145695) have a negligible effect on the solubility of the Ca(DS)₂ precipitate. nih.govnih.gov In contrast, n-propanol and n-butanol are much more effective inhibitors of precipitation. nih.govnih.gov The addition of 10.0 V/V% n-propanol can successfully inhibit precipitation at various Ca²⁺ concentrations. mdpi.com Furthermore, in the presence of 10.0 V/V% propanol (B110389) and butanol, the calcium ion concentration can be raised above 10.0 g/L without the formation of Ca(DS)₂ precipitates. mdpi.com Interestingly, all these alcohols, within the applied concentration range (up to 20 V/V%), have been found to decrease the critical micelle concentration of SDS. nih.govnih.gov
Table 2: Effect of Short-Chain Alcohols on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS)
| Alcohol | Concentration (V/V%) | CMC of SDS (g/L) |
| None | 0 | 0.66 |
| Methanol | 10 | 0.346 |
| Ethanol | 10 | 0.294 |
| n-Propanol | 10 | 0.148 |
| n-Butanol | 5 | 0.03 |
Data showing the decrease in CMC of a 5.0 g/L SDS solution in the presence of various alcohols. nih.gov
The use of mixed anionic surfactant systems can be an effective strategy to delay the onset of Ca(DS)₂ precipitation. When sodium dodecyl sulfate is mixed with another anionic surfactant, such as sodium decyl sulfate, the induction time for precipitation is prolonged compared to a pure sodium dodecyl sulfate system under the same conditions. researchgate.net
Influence of Polymer-Surfactant Complexes on Precipitation Dynamics
The precipitation of sparingly soluble surfactants like this compound in aqueous solutions can be significantly altered by the presence of water-soluble polymers. The interaction between polymers and surfactants leads to the formation of polymer-surfactant complexes, which can modify the solution's properties and influence the kinetics of precipitation.
When a polymer is added to a surfactant solution, interactions typically begin at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is lower than the critical micelle concentration (CMC) of the pure surfactant. The formation of these complexes can be observed through changes in physical properties like specific conductivity. For instance, in systems containing a polymer and an anionic surfactant like sodium dodecyl sulfate (a precursor to this compound), the binding of surfactant molecules to the polymer chain creates a polyelectrolyte-like complex.
These complexes can impact precipitation dynamics in several ways:
Inhibition of Nucleation and Crystal Growth: Polymer-surfactant complexes can delay the onset of precipitation. The polymer can adsorb onto the surface of newly formed crystal nuclei, sterically hindering their growth and aggregation.
Charge Neutralization and Phase Separation: In the case of interactions between oppositely charged polymers and surfactants, the formation of complexes can lead to charge neutralization. This process can result in phase separation and the precipitation of the polymer-surfactant complex itself, which is distinct from the precipitation of the calcium surfactant salt. The extent of this precipitation is dependent on the concentrations of both the polymer and the surfactant, as well as the charge densities of the interacting species.
The behavior of such systems can be complex, leading to different phases depending on component concentrations. A pseudo-phase diagram for a cationic polymer and sodium dodecyl sulfate system illustrates regions of clear solutions, precipitation, and even gel formation.
Table 1: Phase Behavior of a Cationic Polymer/Sodium Dodecyl Sulfate System (Illustrative data based on findings for polymer-surfactant systems)
| Sodium Dodecyl Sulfate Conc. (%) | Polymer Concentration (%) | Observed Phase |
| < 0.15 | 1.0 | Clear Solution |
| 0.15 - 0.50 | 1.0 | Precipitate |
| > 0.50 | 1.0 | Hazy Solution / Resolubilization |
Temperature-Dependent Precipitation Phenomena
Temperature is a critical parameter that significantly influences the precipitation of this compound. Its effects are manifested in the solubility of the salt, the kinetics of nucleation, and the morphology of the resulting crystals. The precipitation of calcium sulfate, a closely related process, has been studied extensively and provides insights into the temperature-dependent phenomena applicable to this compound.
An increase in temperature generally affects the induction period for precipitation, which is the time elapsed before the formation of a stable crystalline phase is detected. For calcium sulfate dihydrate, studies have shown that the induction period decreases as the temperature rises from 20°C to 70°C. This indicates that higher temperatures accelerate the nucleation process. This acceleration is due to an increase in the kinetic energy of the ions in solution, which leads to more frequent and energetic collisions, thereby increasing the probability of forming stable nuclei.
The activation energy for the nucleation of calcium sulfate dihydrate has been found to range from 51 to 71 kJ·mol⁻¹ for supersaturation ranges between 11 and 2.5, respectively.
Table 2: Effect of Temperature on the Induction Time of Calcium Sulfate Precipitation (Data derived from studies on calcium sulfate systems)
| Temperature (K) | Supersaturation Ratio | Induction Time (s) |
| 293 | 1.5 | ~1800 |
| 303 | 1.5 | ~1200 |
| 313 | 1.5 | ~600 |
| 323 | 1.5 | ~300 |
Advanced Synthetic Methodologies Involving this compound
Beyond its fundamental precipitation behavior, this compound and its constituent ions are utilized in advanced synthetic methodologies for creating structured nanomaterials.
Utilization as a Precursor for Inorganic Nanomaterial Synthesis
The components of this compound—the calcium cation and the dodecyl sulfate anion—can serve as precursors or reactants in the synthesis of various inorganic nanomaterials. The dodecyl sulfate anion, in particular, often plays a dual role as both a reactant and a structure-directing agent or surfactant.
In the synthesis of calcium silicate (B1173343) hydrate (B1144303) (CSH) nanosheets, for example, sodium dodecyl sulfate is used as a surfactant in a reaction involving calcium nitrate (B79036) and sodium silicate. The surfactant influences the crystallite size and morphology of the final CSH product. Similarly, surfactants like sodium dodecyl sulfate are often employed in co-precipitation methods for synthesizing nanoparticles such as calcium molybdate. In these syntheses, the surfactant molecules can control the nucleation and growth of the nanoparticles, preventing aggregation and leading to smaller, more uniform particles.
The synthesis of α-Calcium Sulfate Hemihydrate nanorods has also been achieved using microemulsion methods where surfactants, including sodium dodecylbenzenesulfonate (a related anionic surfactant), are used to control the morphology of the resulting nanocrystals. These examples demonstrate that the dodecyl sulfate component can be integral in directing the formation of specific nanostructures, even when the final product does not incorporate the entire this compound molecule.
Role as a Templating Agent in Metal Oxide Nanocatalyst Synthesis
The self-assembly properties of the dodecyl sulfate anion are particularly valuable in its role as a templating agent for the synthesis of nanostructured materials, including metal oxide nanocatalysts. In solution, surfactant molecules like dodecyl sulfate can form micelles, which are ordered aggregates that can act as soft templates.
In the synthesis of metal oxide nanoparticles, these micelles can direct the organization of inorganic precursors. For instance, in the synthesis of calcium oxide (CaO) nanocatalysts, organic molecules can act as capping or templating agents to control particle size and prevent agglomeration. While green synthesis methods often use plant extracts, the principle involves organic molecules directing the crystallization process.
The mechanism typically involves the electrostatic interaction between the charged head groups of the surfactant micelles and the inorganic precursor ions in the solution. The metal precursors accumulate at the micelle-water interface, and subsequent reaction (e.g., precipitation and calcination) leads to the formation of metal oxide nanoparticles with a morphology and size influenced by the original micellar template. The organic template is then typically removed through a process like calcination, leaving behind the porous, high-surface-area metal oxide nanocatalyst. This templating method is a versatile strategy for producing catalysts with controlled textural properties, which are crucial for their catalytic activity.
Self Assembly and Aggregation Behavior in Calcium Dodecyl Sulfate Systems
Micellization Behavior of Dodecyl Sulfate (B86663) Anions in Divalent Cationic Environments
Solvent-Separated Ion Pair Formation and Hydration Shell Dynamics in Micellar Systems
The interaction between the calcium ion (Ca²⁺) and the dodecyl sulfate (DS⁻) headgroups at the micellar surface is not a simple contact pair. Instead, molecular dynamics simulations reveal that the binding is often mediated by water molecules, forming a stabilizing, solvent-separated ion pair. nih.gov This arrangement is influenced by the significant energy barrier required to rearrange the hydration shell of both the cation and the anionic headgroup. nih.gov
The dynamics of these interactions are also distinct. The average lifetime of a Ca²⁺-mediated salt bridge is considerably longer than that of a Na⁺-mediated bridge, indicating a more persistent and structuring effect on the micelle. acs.org This stronger, more lasting interaction contributes to the increased stability and rigidity of the surfactant molecules within the micelle when calcium is the counterion. princeton.edu
| Cation | Excess Salt Condition | Average Lifetime (ns) |
|---|---|---|
| Na⁺ | 0.7 M NaCl | 0.06 |
| Na⁺ | 2.1 M NaCl | 0.07 |
| Ca²⁺ | 0.7 M CaCl₂ | 0.21 |
| Ca²⁺ | 2.1 M CaCl₂ | 0.30 |
Mixed Surfactant Systems and Their Aggregation in the Presence of Calcium Ions
The precipitation of anionic surfactants in the presence of divalent cations like Ca²⁺ is a significant issue, often leading to the formation of undesirable scum. researchgate.net The use of mixed surfactant systems can mitigate these effects through synergistic interactions that alter aggregation behavior and improve hardness tolerance.
The addition of nonionic surfactants to anionic surfactant solutions is a well-established method to improve performance in hard water. nanoient.org In systems containing calcium ions, nonionic surfactants can exhibit strong synergistic interactions with dodecyl sulfate anions, significantly altering aggregation properties. researchgate.netresearchgate.net This synergism is evident in the reduction of the critical micelle concentration (CMC) of the mixture compared to the individual components and in enhanced surface activity. researchgate.netnih.gov
The interaction is quantified using the micellar interaction parameter (βm), derived from regular solution theory. A negative value for βm indicates an attractive interaction between the two types of surfactants in the micelle, signifying synergism. nih.gov For instance, mixtures of sodium dodecyl sulfate and the nonionic surfactant AEO₉ (C₁₂H₂₅O(CH₂CH₂O)₉H) show a highly negative βm value, indicating strong synergistic effects in mixed micelle formation. nih.gov This interaction helps to shield the anionic headgroups, reducing the electrostatic repulsion between them and sterically hindering the complexation with Ca²⁺ ions that leads to precipitation. nanoient.org The incorporation of the nonionic surfactant into the micelle effectively increases the spacing between the anionic headgroups, making the aggregate more tolerant to hard water ions. nih.gov
| Surfactant System | CMC (mol/L) | Micellar Interaction Parameter (βm) |
|---|---|---|
| SDS (Pure) | 8.1 x 10⁻³ | N/A |
| AEO₉ (Pure) | 1.2 x 10⁻⁴ | N/A |
| AEO₉ / SDS (Mixed) | 8.9 x 10⁻⁵ | -10.0 |
Formation of Coagel Particles and Higher-Order Aggregates
Under certain conditions, particularly with increasing ionic strength from divalent salts like calcium chloride, simple spherical or ellipsoidal micelles of dodecyl sulfate can transition into higher-order aggregates. acs.orgprinceton.edu The strong binding and charge neutralization provided by Ca²⁺ ions reduce the electrostatic repulsion between surfactant headgroups, favoring a more cylindrical packing geometry. acs.orgprinceton.edu This can lead to the formation of elongated, thread-like, or rodlike micelles. princeton.edu
Further aggregation can lead to the formation of solid-phase particles. The precipitation of calcium dodecyl sulfate is the formation of a coagel or crystalline phase from the surfactant solution. researchgate.netmdpi.com This process is highly dependent on surfactant concentration. Below the CMC, precipitation can be described by a simple solubility product, but above the CMC, the presence of micelles significantly influences the mechanism. researchgate.net Studies show that micelles act as templates for the nucleation of the precipitate. researchgate.net
Small-angle X-ray scattering (SAXS) studies on this compound solutions have characterized the structure of the primary aggregates. researchgate.net These studies confirm that the micelles are often prolate ellipsoidal in shape. As the concentration of the surfactant increases, changes in micellar structure are observed, which can be precursors to the formation of more ordered phases. researchgate.net
| Concentration (wt%) | Mean Aggregation Number | Shell Thickness (Å) | Effective Fractional Charge |
|---|---|---|---|
| 0.5 | 142 | 7.4 | 0.28 |
| 1.0 | 128 | 7.8 | 0.25 |
| 2.5 | 120 | 8.0 | 0.22 |
| 20.0 | 110 | 8.5 | 0.18 |
Interfacial Phenomena and Adsorption Mechanisms of Calcium Dodecyl Sulfate
Adsorption at Solid-Liquid Interfaces
The adsorption of calcium dodecyl sulfate (B86663) onto solid surfaces from an aqueous solution is a critical phenomenon influencing processes such as mineral flotation, detergency, and enhanced oil recovery. The extent and mechanism of adsorption are dictated by the characteristics of both the surfactant molecule and the solid substrate, as well as the properties of the liquid phase.
The adsorption of the anionic dodecyl sulfate ion onto solid substrates is governed by a combination of electrostatic and non-electrostatic interactions.
Electrostatic Interactions: These arise from the coulombic attraction between the negatively charged sulfate headgroup of the dodecyl sulfate ion and positively charged sites on the solid surface. The surface charge of many minerals is pH-dependent, and adsorption is significantly enhanced when the surface possesses a net positive charge. nih.govcarnegiescience.edu
Non-electrostatic Interactions: The primary non-electrostatic driving force is the hydrophobic interaction between the dodecyl hydrocarbon tails of the surfactant molecules. This interaction promotes the association of surfactant molecules on the surface, often leading to the formation of surface aggregates called hemimicelles or admicelles at concentrations below the bulk critical micelle concentration (CMC). Van der Waals forces between the surfactant tails contribute to the stability of these adsorbed layers.
The nature of the substrate plays a crucial role in the dominant adsorption mechanism:
On Calcium-Containing Substrates (CaCO₃, CaF₂): For substrates like calcium carbonate (calcite) and calcium fluoride (fluorite), the interaction is complex. In addition to electrostatic forces, which depend on the surface potential, specific chemical interactions can occur between the sulfate headgroup of the surfactant and the calcium ions (Ca²⁺) in the mineral lattice. On positively charged surfaces, the negatively charged head groups of dodecyl sulfate bind to the interface, anchoring the molecules. nih.gov
On Oxide Substrates (TiO₂, SiO₂): For metal oxides like titanium dioxide and silicon dioxide (silica), the surface charge is highly dependent on the pH of the solution. carnegiescience.edu Silica typically has a low point of zero charge (pHpzc), meaning its surface is negatively charged over a wide pH range, which would electrostatically repel the anionic dodecyl sulfate. However, the presence of divalent cations like Ca²⁺ can reverse the surface charge or act as a bridge, adsorbing to the negative surface and creating sites for subsequent dodecyl sulfate anion adsorption. chula.ac.th Titanium dioxide has a higher pHpzc, allowing for a net positive surface charge in acidic conditions, which would favor direct electrostatic adsorption of the anionic surfactant.
The surface charge of a mineral in an aqueous solution is critically dependent on the pH. The pH at which the net surface charge is zero is known as the point of zero charge (pHpzc). carnegiescience.edu
When the solution pH is below the pHpzc, the surface adsorbs protons (H⁺) and becomes positively charged, promoting the adsorption of anionic surfactants like dodecyl sulfate through strong electrostatic attraction. nih.govchula.ac.th
When the solution pH is above the pHpzc, the surface deprotonates and becomes negatively charged, leading to electrostatic repulsion and a significant reduction in anionic surfactant adsorption. nih.gov
This relationship is reflected in the adsorption isotherms, which plot the amount of adsorbed surfactant against its equilibrium concentration. The presence of calcium ions can further modify these isotherms. Ca²⁺ ions can adsorb onto negatively charged surfaces, neutralizing the charge or creating localized positive sites, thereby facilitating dodecyl sulfate adsorption even at pH values above the substrate's pHpzc. chula.ac.th
| Substrate | Chemical Formula | Typical pHpzc Range |
|---|---|---|
| Silicon Dioxide (Silica/Quartz) | SiO₂ | 2.0 - 3.5 |
| Titanium Dioxide (Rutile) | TiO₂ | 5.0 - 6.0 |
| Calcium Carbonate (Calcite) | CaCO₃ | 8.0 - 9.5 |
| Calcium Fluoride (Fluorite) | CaF₂ | 6.0 - 8.0 |
Data compiled from scientific literature on mineral surface chemistry. carnegiescience.edu
In multicomponent systems, other chemical species can compete with calcium dodecyl sulfate for adsorption sites on a solid surface. A notable example is the competitive adsorption with lignosulfonates. Calcium lignosulfonate (CLS) is an anionic polyelectrolyte derived from wood pulp processing.
Both dodecyl sulfate and lignosulfonate ions are anionic and are attracted to positively charged surface sites. When present together, they compete for these limited sites. Lignosulfonates are often employed as "sacrificial agents" in applications like enhanced oil recovery. researchgate.netut.ac.ir By introducing lignosulfonate into the system first, it adsorbs onto the rock surface, occupying sites that would otherwise be filled by the more valuable dodecyl sulfate surfactant. researchgate.netut.ac.irdoaj.org This competitive adsorption mechanism reduces the loss of the primary surfactant to the solid matrix, allowing it to remain active at the oil-water interface. The adsorption of CLS itself is influenced by factors such as pH and the concentration of salts like NaCl and CaCl₂. researchgate.net
The presence of polymers in solution can significantly alter the adsorption behavior of this compound. Water-soluble polymers and surfactants can interact to form polymer-surfactant complexes. This interaction typically begins at a specific surfactant concentration known as the critical aggregation concentration (Cac), which is usually lower than the critical micelle concentration (Cmc) of the free surfactant. tsijournals.com
The formation of these complexes is driven by electrostatic and hydrophobic interactions. researchgate.net The resulting complex is a new species with its own unique interfacial properties. The adsorption of these polymer-surfactant complexes onto a solid surface can differ markedly from the adsorption of the surfactant alone:
The complex may have a different size, charge, and conformation, leading to altered adsorption affinity and capacity.
The polymer can form loops and tails that extend into the solution, creating a steric barrier that can prevent further adsorption or influence the wetting properties of the surface.
Adsorption at Gas-Liquid Interfaces
At the interface between a gas (e.g., air) and an aqueous solution, this compound molecules arrange themselves with their hydrophobic dodecyl tails oriented towards the gas phase and their hydrophilic sulfate headgroups remaining in the water. This arrangement reduces the interfacial tension and is the basis for foaming and emulsification.
The presence of calcium ions has a profound effect on the structure and properties of the dodecyl sulfate layer at the gas-liquid interface. Molecular dynamics simulations and experimental studies show that Ca²⁺ ions concentrate in the interfacial region, specifically near the negatively charged sulfate headgroups. researchgate.net
This accumulation of divalent calcium ions leads to two significant effects:
Strengthening of the Interfacial Adsorption Barrier: The strong electrostatic interactions between Ca²⁺ and the dodecyl sulfate headgroups create a more condensed and ordered interfacial film. This enhanced packing strengthens the barrier to adsorption and desorption, making the interface more stable. researchgate.net
Modulation of Water Diffusion: The highly structured interfacial layer, stabilized by calcium ions, impedes the movement of water molecules near the interface. This results in a decrease in the diffusion coefficient of water in the immediate vicinity of the surfactant layer. researchgate.net This effect contributes to the stability of thin liquid films, such as those in foams, by reducing the rate of water drainage.
| Property | Effect of Ca²⁺ Presence | Underlying Mechanism | Consequence |
|---|---|---|---|
| Interfacial Adsorption Barrier | Strengthened | Strong electrostatic interaction between Ca²⁺ and sulfate headgroups leads to a more ordered and dense surfactant packing. researchgate.net | Increased stability of the interfacial film. |
| Water Diffusion Coefficient (near interface) | Decreased | The structured and condensed interfacial layer physically hinders the mobility of adjacent water molecules. researchgate.net | Improved foam stability and reduced film drainage. |
Molecular Arrangement and Orientation of Dodecyl Sulfate at Interfaces
The amphiphilic nature of the dodecyl sulfate (DS⁻) anion governs its arrangement at interfaces. The molecule consists of a long, hydrophobic alkyl tail and a polar, hydrophilic sulfate headgroup. This structure dictates its orientation to minimize free energy.
At an air-water interface, the DS⁻ anions concentrate with their hydrophobic tails directed away from the aqueous phase and into the air, while the sulfate headgroups remain hydrated in the water. Studies using vibrational sum frequency spectroscopy (VSFS) have shown that the orientation of the sulfate headgroup remains relatively constant across a wide range of concentrations, from below to above the critical micelle concentration (CMC). The pseudo-C₃ axis of the sulfate group is oriented close to the surface normal rsc.org.
At a water-oil interface, the arrangement is similar, with the dodecyl sulfate tail penetrating the oil phase. The SDS headgroup remains in the aqueous phase, surrounded by water molecules nih.gov. The alkyl tail, however, is often in a disordered state and may be partially in contact with water nih.govresearchgate.net. In contrast, oil molecules at the interface tend to orient themselves parallel to the plane of the interface nih.govresearchgate.netepfl.ch. This arrangement, where the surfactant tail interacts with the oil, facilitates the reduction of interfacial tension.
Competitive Adsorption of Monovalent and Divalent Cations (Na⁺ vs. Ca²⁺) at the Interface
The nature of the counterion present in a dodecyl sulfate solution significantly influences the packing and structure of the surfactant monolayer at an interface. There is a distinct competitive adsorption process when both monovalent cations like sodium (Na⁺) and divalent cations like calcium (Ca²⁺) are present.
The higher charge density of the divalent Ca²⁺ ion makes it much more effective at interacting with the negatively charged sulfate headgroups of the dodecyl sulfate anions. Key differences in their interfacial behavior include:
Charge Screening: Ca²⁺ is more efficient at screening the electrostatic repulsion between adjacent anionic headgroups. This allows the surfactant molecules to pack more closely together at the interface. Divalent salts generally have a more pronounced impact on the interfacial properties of anionic surfactants than monovalent salts due to their higher charge density mdpi.com.
Ion Binding and Salt Bridges: Molecular dynamics simulations have shown that Ca²⁺ ions form more stable "salt bridges" between the charged SDS headgroups compared to Na⁺ nih.gov. This strong binding leads to more compact, densely packed, and ordered micelles and interfacial layers nih.govprinceton.edu. In the presence of Ca²⁺, the dodecyl sulfate hydrocarbon chains exhibit a significant reduction in gauche defects, indicating a more rigid and ordered structure nih.gov.
Counterion Replacement: In mixed-ion systems, there is a clear competition between monovalent and divalent ions. Divalent ions can sequentially replace monovalent ions condensed on a charged surface, a phenomenon observed in various polyelectrolyte systems mdpi.com. This indicates that Ca²⁺ has a stronger affinity for the dodecyl sulfate monolayer than Na⁺.
This competitive interaction is fundamental to understanding the behavior of dodecyl sulfate in environments like hard water, where divalent cations are prevalent.
Impact on Surface and Interfacial Tension in Multi-Component Systems
The enhanced adsorption and tighter packing of dodecyl sulfate at interfaces, facilitated by calcium ions, leads to a more significant reduction in surface and interfacial tension compared to systems with only monovalent sodium ions. The presence of additional electrolytes, in general, reduces the repulsive electrostatic interactions between surfactant headgroups, which favors surfactant adsorption at lower concentrations and lowers the critical micelle concentration (CMC) mdpi.com.
Divalent cations like Ca²⁺ are particularly effective in this role. Studies on similar anionic surfactants have demonstrated that the impact of different salts on reducing surface tension and influencing viscoelasticity follows the order: CaCl₂ > MgCl₂ > KCl > NaCl > LiCl mdpi.com. This shows the superior efficacy of divalent ions over monovalent ones.
Direct measurements of the adsorption of sodium dodecyl sulfate (NaDS) and this compound (Ca(DS)₂) at aqueous surfaces confirm these effects. Radiotracer methods have been used to determine the saturation values of adsorbed surfactant, providing insight into the packing density at the interface.
| Compound | Temperature | Saturation Adsorption (mol/cm²) |
|---|---|---|
| Sodium Dodecyl Sulfate (NaDS) | 25°C | 3.65 x 10⁻¹⁰ |
| This compound (Ca(DS)₂) | 55°C | 3.80 x 10⁻¹⁰ |
While the measurements were taken at different temperatures, the data indicates a slightly higher saturation adsorption for this compound, consistent with the principle that the divalent Ca²⁺ ion promotes a more tightly packed interfacial layer capes.gov.br. This denser packing is more effective at disrupting the cohesive energy of water at the surface, leading to a greater reduction in surface tension.
Interactions of Dodecyl Sulfate Anions and Calcium Ions with Diverse Chemical Systems
Polymer-Surfactant Interaction Dynamics in Calcium-Containing Media
The presence of polymers significantly modulates the behavior of dodecyl sulfate (B86663) anions and calcium ions in aqueous solutions. These interactions are critical in applications such as detergency and the formulation of complex fluids.
Formation and Structure of Polymer-Dodecyl Sulfate Complexes
The association of dodecyl sulfate (DS) with polymers in the presence of calcium ions is a complex process driven by a combination of electrostatic and hydrophobic interactions. nih.gov In systems containing anionic polyelectrolytes like polystyrene sulfonate (PSS), the presence of DS ions can surprisingly enhance the binding of calcium ions to the polymer. acs.orgnih.gov This phenomenon is concentration-dependent. At low DS concentrations, hydrophobic attraction between the polymer and the surfactant is the dominant force. acs.orgnih.gov As the DS concentration increases, calcium ions form bridges between the sulfonate groups of the polymer and the sulfate groups of the surfactant, further strengthening the association. acs.orgnih.gov At even higher DS concentrations, calcium ions can also form bridges between the sulfonate groups of the polymer itself. acs.orgnih.gov
The structure of the resulting polymer-surfactant complexes is influenced by the charge density of the polymer. For a highly sulfonated PSS (100% sulfonation), the formation of calcium ion bridges between sulfonate and sulfate groups is a key feature. acs.orgnih.gov In contrast, for a less sulfonated PSS (20% sulfonation), the interaction is primarily driven by hydrophobic attraction, and the formation of calcium bridges is less prevalent. acs.orgnih.gov The interaction between polymers and surfactants typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is generally lower than the critical micelle concentration (cmc) of the surfactant alone. nih.govinkworldmagazine.com
Small Angle X-ray Scattering (SAXS) studies on calcium didodecyl sulfate (CDS), which has a divalent counter-ion, reveal details about the micellar structure. researchgate.netwalshmedicalmedia.com The molecule of this dianionic surfactant is cylindrical, consisting of two dodecyl sulfate tails attached to a calcium ion. walshmedicalmedia.com Studies have shown that an increase in the concentration of CDS can lead to a decrease in the aggregation number of the micelles. walshmedicalmedia.com
Impact on Colloidal Stability of Nanoparticles in Polymeric Solutions
The stability of nanoparticles in polymeric solutions is a critical factor in many applications, and it can be significantly influenced by the presence of calcium dodecyl sulfate. Surfactants like sodium dodecyl sulfate (SDS) are often used to enhance the stability of colloidal dispersions. researchgate.net However, the interaction with divalent cations such as calcium can lead to the precipitation of the surfactant, which can destabilize the nanoparticle suspension.
The presence of polymers can mitigate or enhance this effect. Polymer-coated nanoparticles have demonstrated greater stability in high-saline fluids compared to their unmodified counterparts. researchgate.net The interaction between polymers and surfactants can prevent the surfactant from precipitating, thereby maintaining the stability of the nanoparticles. However, if the surfactant concentration exceeds the critical micelle concentration, depletion effects can occur, leading to the destabilization of the dispersion. researchgate.net
The stability of polymeric nanoparticles themselves in various fluids provides insight into these complex interactions. For instance, poly-methyl-methacrylate (PMMA) nanoparticles have been shown to remain stable in a variety of biological fluids, while poly-lactic acid (PLA) nanoparticles tend to aggregate in certain environments. sonar.chnih.gov This difference in stability is partly attributed to the higher zeta potential of the PMMA nanoparticles. nih.gov The interactions of surfactants and polymers with silver nanoparticles (AgNPs) have also been studied, showing that different stabilizing agents affect particle aggregation and dissolution differently over the long term. researchgate.net
Influence on Crystal Morphology and Polymorphism of Inorganic Precipitates
Dodecyl sulfate anions can significantly influence the crystallization process of inorganic precipitates, affecting their morphology (shape) and polymorphism (crystalline form). Anionic surfactants like SDS can act as inhibitors of crystal growth and aggregation by adsorbing onto the crystal surfaces. researchgate.net This adsorption is driven by both electrostatic and hydrophobic effects. researchgate.net
In the case of calcium carbonate (CaCO₃) precipitation, SDS has been shown to influence the kinetics of the process and the resulting crystallographic forms. researchgate.net For example, small amounts of SDS can accelerate the transformation of the vaterite polymorph into the more stable calcite form, while higher concentrations can moderate this transformation. researchgate.net Similarly, in the crystallization of calcium hydrogen phosphate dihydrate, SDS anions adsorb electrostatically on the lateral crystal faces, which inhibits crystal growth and alters the crystal morphology. researchgate.net
The presence of other ions can also play a crucial role. For instance, in the crystallization of calcium sulfate dihydrate (gypsum), additives like Mg²⁺ and Li⁺ can change the shapes and sizes of the formed crystals, leading to longer and narrower structures compared to an additive-free system. leeds.ac.uk The mechanism often involves the adsorption of these ions or molecules onto specific crystal faces, which blocks growth centers and can alter the crystal habit. mdpi.commdpi.com
Role in Water-Softening Agent Design
The strong interaction between dodecyl sulfate and calcium ions is central to the challenge of detergency in hard water, but it also presents opportunities for the design of advanced water-softening agents. The precipitation of anionic surfactants with divalent cations like Ca²⁺ is a well-known problem that reduces the effectiveness of cleaning products. researchgate.net
Molecular dynamics simulations have been employed to understand and potentially control the binding of calcium ions with anionic polyelectrolytes, such as polystyrene sulfonate (PSS), in the presence of dodecyl sulfate (DS). acs.orgnih.gov These studies demonstrate that it is possible to tune the calcium-binding ability of the polyelectrolyte by adjusting the concentration of the DS ions and the degree of sulfonation of the polymer. acs.orgnih.gov This knowledge can be applied to design surfactant-responsive water-softening agents. acs.orgnih.govirins.org The goal is to create a system where the polyelectrolyte effectively sequesters calcium ions, preventing them from precipitating with the surfactant, thus allowing the surfactant to remain active for its cleaning function. acs.orgnih.gov However, a strong affinity between the polyelectrolyte and the surfactant can be detrimental, as it reduces the amount of free surfactant available for detergency. acs.orgnih.gov Therefore, a key design consideration is to optimize the system to favor the binding of calcium to the polymer without excessively binding the surfactant itself. acs.orgnih.gov
Co-surfactant and Alcohol-Induced Modifications
The precipitation of this compound can be significantly altered by the addition of co-surfactants or alcohols. These additives can modify the solution's properties, leading to enhanced solubility of the surfactant salt.
Mechanisms of Precipitation Inhibition by Alcohols
The formation of this compound (Ca(DS)₂) precipitate in aqueous solutions containing anionic surfactants is a significant issue in the presence of hard water ions like Ca²⁺. mdpi.comnih.gov Short-chain alcohols can be used to inhibit this precipitation. mdpi.comnih.gov Studies have shown that while methanol (B129727) and ethanol (B145695) have a negligible effect on the solubility of Ca(DS)₂, n-propanol and n-butanol are highly effective inhibitors. mdpi.comnih.govresearchgate.net
The mechanism of inhibition is related to the influence of these alcohols on the micellization behavior of the surfactant. All the tested alcohols were found to decrease the critical micelle concentration (CMC) of sodium dodecyl sulfate (SDS). mdpi.comnih.govresearchgate.net This reduction in CMC promotes the formation of micelles at lower surfactant concentrations.
The presence of n-propanol and n-butanol facilitates the solubilization of SDS in the presence of calcium ions by forming larger micelles. mdpi.com In n-propanol-containing solutions, micelle sizes of approximately 5.5–7.0 nm were observed, while in the presence of n-butanol, larger micelles with diameters of 8.0–11.0 nm were formed. mdpi.comnih.gov These larger micelles are better able to incorporate the this compound, preventing it from precipitating out of the solution. mdpi.com The addition of 10.0 V/V% n-propanol or 5.0 V/V% n-butanol can effectively inhibit Ca(DS)₂ precipitation even at high calcium ion concentrations (up to 10.0 g/L). mdpi.com
Molecular dynamics simulations have also been used to investigate the structural changes in SDS micelles induced by various alcohols. researchgate.netnih.gov These studies show that alcohol molecules can be located at the water-micelle interface or move into the micelle core, depending on the alcohol-to-surfactant ratio, which in turn influences the size and structure of the micelle. researchgate.netnih.gov
Table 1: Effect of Alcohols on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS)
| Alcohol (Concentration) | CMC of SDS (g/L) |
| No Alcohol | 0.66 |
| Methanol, Ethanol, n-Propanol | 0.148–0.346 |
| n-Butanol (5.0 V/V%) | 0.03 |
| Data sourced from mdpi.comnih.gov |
Table 2: Micelle Size in the Presence of Calcium Ions and Inhibiting Alcohols
| Alcohol | Calcium Ion Concentration | Micelle Diameter (nm) |
| n-Propanol (10.0 V/V%) | Increasing | 5.5–7.0 |
| n-Butanol (5.0 V/V%) | Increasing | 8.0–11.0 |
| Data sourced from mdpi.comnih.gov |
Alteration of Micellar Properties by Alcohol Co-solubilization
Research has demonstrated that the solubilization of this compound in micellar solutions can be enhanced by the presence of certain alcohols. For instance, the solubilization in a micellar solution was observed to increase with the addition of alcohol. mst.edu This enhanced tolerance for the calcium soap in the presence of alcohol can be attributed to either electric double-layer effects or geometric-packing considerations. mst.edu
Studies involving short-chain alcohols have revealed varying degrees of effectiveness in preventing the precipitation of this compound. While methanol and ethanol show minimal impact on the solubility of the this compound precipitate, n-propanol and n-butanol have been identified as significantly more effective inhibitors. mdpi.comnih.gov The presence of these alcohols also influences the critical micelle concentration (CMC) of sodium dodecyl sulfate, with all tested alcohols in concentrations up to 20 V/V% leading to a decrease in the CMC. mdpi.comnih.gov
The addition of n-hexanol to sodium dodecyl sulfate micelles has been shown to provide a marked degree of protection against precipitation by calcium ions. rsc.org For example, a 2% sodium dodecyl sulfate solution containing a hexanol-to-surfactant mole ratio of 1.25 can tolerate a significantly higher concentration of calcium chloride before precipitation occurs, compared to a solution without the alcohol. rsc.org This effect is partly due to the solubilization of the alcohol within the micelles and the preferential adsorption of calcium ions at the micellar surface. rsc.org
The impact of alcohol co-solubilization on micellar properties is further illustrated by the following data:
| Alcohol | Concentration (V/V%) | Effect on this compound Precipitation | Effect on SDS Critical Micelle Concentration (CMC) |
| Methanol | Up to 20% | No significant effect on solubility. mdpi.comnih.gov | Decreased. mdpi.comnih.gov |
| Ethanol | Up to 20% | No significant effect on solubility. mdpi.comnih.gov | Decreased. mdpi.comnih.gov |
| n-Propanol | Up to 20% | Efficient inhibitor of precipitation. mdpi.comnih.gov | Decreased. mdpi.comnih.gov |
| n-Butanol | Up to 20% | Efficient inhibitor of precipitation. mdpi.comnih.gov | Decreased. mdpi.comnih.gov |
| n-Hexanol | 1.25 mole ratio to SDS | Marked protection against precipitation. rsc.org | Not specified. |
| Decanol | Variable | Increased solubilization, with a sudden reduction at the end of the micellar region. mst.edumst.edu | Not specified. |
Furthermore, the addition of calcium ions to sodium dodecyl sulfate solutions containing n-propanol or n-butanol can induce micelle formation where the surfactant would otherwise exist in a molecular form. mdpi.com In these systems, the micelle size increases with an increasing concentration of calcium ions. mdpi.com
Interactions with Other Inorganic Salts and Counterions
Competitive Binding and Ion Exchange Mechanisms at Micellar Surfaces
The surfaces of dodecyl sulfate micelles in the presence of calcium ions are dynamic interfaces where competitive binding and ion exchange with other cations occur. The divalent nature of calcium ions (Ca²⁺) leads to a stronger electrostatic interaction with the negatively charged sulfate head groups of the micelles compared to monovalent cations like sodium (Na⁺).
Molecular dynamics simulations have revealed that Ca²⁺ ions are more effective at mediating stable salt bridges between the charged dodecyl sulfate head groups than Na⁺ ions. acs.orgnih.govtue.nl This preferential binding leads to the displacement of Na⁺ ions from the micellar surface, a classic example of an ion exchange mechanism. The increased sodium ion activity observed in solutions containing sodium dodecyl sulfate, hexanol, and calcium ions is partly attributed to this preferential adsorption of calcium ions at the micellar surface. rsc.org
The binding of Ca²⁺ ions screens the electrostatic repulsion between adjacent head groups more effectively than monovalent ions. u-szeged.hu This enhanced charge screening facilitates the closer packing of surfactant molecules at the air-water interface and within the micelle itself. The stronger binding of divalent cations like Ca²⁺ can be understood in terms of a higher charge density, which promotes a more significant reduction in the electrostatic repulsion between the anionic headgroups of the dodecyl sulfate molecules.
Specific Ion Effects on Aggregate Structure and Stability
The specific identity of the counterions present in a dodecyl sulfate solution has a profound impact on the structure and stability of the resulting aggregates. The presence of calcium chloride, as opposed to sodium chloride, induces the formation of more compact and densely packed micelles. acs.orgnih.govtue.nl This structural change is accompanied by a significant reduction in the number of gauche defects within the hydrocarbon chains of the dodecyl sulfate molecules, indicating a more ordered and rigid micellar core. acs.orgnih.govtue.nl
The influence of different cations on the micellar properties of sodium dodecyl sulfate is summarized in the table below:
| Cation | Valence | Effect on Micelle Structure | Mechanism of Interaction |
| Sodium (Na⁺) | Monovalent | Less compact, less ordered micelles. acs.orgnih.govtue.nl | Forms less stable salt bridges with sulfate head groups. acs.orgnih.gov |
| Calcium (Ca²⁺) | Divalent | More compact, densely packed, and ordered micelles. acs.orgnih.govtue.nl | Forms stable salt bridges, leading to enhanced charge screening and reduced repulsion between head groups. acs.orgnih.govu-szeged.hu |
Furthermore, the interaction between cations and the sulfate headgroup is influenced by the hydration shells of the ions. The rearrangement of the hydration shell as the ions approach the headgroup contributes a major repulsive interaction. nih.gov In the case of sodium dodecyl sulfate, the energy barriers to ion-pairing are lower for Ca²⁺ compared to systems with sulfonate headgroups, indicating that dodecyl sulfate binds these ions more readily. nih.gov This stronger binding has a more pronounced effect on the original hydration structure of the surfactant headgroup. nih.gov
Advanced Characterization and Computational Methodologies
Spectroscopic and Scattering Techniques for Structural Elucidation
A suite of sophisticated spectroscopic and scattering methods is employed to probe the structure of calcium dodecyl sulfate (B86663) assemblies. These techniques leverage the interaction of electromagnetic radiation or particles with the material to reveal information about micellar shape, interfacial organization, aggregation state, and crystalline arrangement.
Studies on aqueous solutions of calcium dodecyl sulfate have utilized SAXS to reveal the nature of its self-assembled structures. walshmedicalmedia.com It has been found that this compound forms micelles that are prolate ellipsoidal in shape. researchgate.net The analysis of SAXS data allows for the determination of key structural parameters of these ellipsoidal micelles. walshmedicalmedia.com Research has shown that an increase in the concentration of this compound leads to a decrease in the micelle aggregation number and an increase in the thickness of the shell. walshmedicalmedia.comresearchgate.net
A core-shell model is often employed to fit the SAXS data, where the core is composed of the hydrophobic dodecyl chains and the shell contains the sulfate headgroups and associated counterions. walshmedicalmedia.comnih.gov This modeling approach provides a more detailed picture of the internal structure of the micelles. walshmedicalmedia.com
Table 1: Effect of this compound Concentration on Micellar Properties Determined by SAXS
| Concentration (wt%) | Aggregation Number | Shell Thickness (Å) | Micelle Shape |
|---|---|---|---|
| 0.5 | Higher | Thinner | Prolate Ellipsoidal |
| 1.0 | ↓ | ↑ | Prolate Ellipsoidal |
| 2.5 | ↓ | ↑ | Prolate Ellipsoidal |
| 20.0 | Lower | Thicker | Prolate Ellipsoidal |
This table is illustrative, showing the trend of decreasing aggregation number and increasing shell thickness with higher surfactant concentration as observed in SAXS studies. walshmedicalmedia.comresearchgate.net
Sum Frequency Generation (SFG) vibrational spectroscopy is an interface-specific nonlinear optical technique that provides information about the structure and orientation of molecules at surfaces and interfaces. nih.govacs.org This method is particularly well-suited for studying the adsorption of surfactants like this compound at interfaces such as the air/water or solid/water interface. researchgate.net
SFG works by combining a fixed-frequency visible laser beam and a tunable infrared laser beam at an interface. osu.edu When molecules at the interface are non-centrosymmetrically aligned, a signal at the sum of the two frequencies is generated, carrying vibrational spectral information of the interfacial molecules. acs.org This allows for the determination of the orientation of specific molecular groups, such as the sulfate headgroup or the alkyl chains of the dodecyl sulfate molecule. researchgate.net
While direct SFG studies on this compound are not extensively detailed in the provided context, the principles have been demonstrated with the closely related sodium dodecyl sulfate (SDS). nih.govresearchgate.net For SDS, SFG has been used to probe the C-H stretching region of the alkyl tail and the S-O stretching vibrations of the sulfate headgroup. nih.govresearchgate.net Such studies reveal how the orientation of the surfactant molecules changes with concentration and the presence of other species at the interface. nih.govresearchgate.net This technique can elucidate the molecular arrangement of this compound at an interface, providing insights into its role in phenomena like wetting, foaming, and emulsification.
These methods are valuable for monitoring the formation and growth of this compound aggregates. researchgate.net For instance, changes in turbidity can be used to follow the kinetics of aggregation processes, such as those promoted by changes in concentration, temperature, or the addition of salts like calcium ions. nih.gov DLS provides quantitative information on the size distribution of the micelles or any larger aggregates that may form in the solution. unchainedlabs.commdpi.com This is crucial for understanding the stability of colloidal systems containing this compound. researchgate.net
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology of materials at high resolution. dovepress.com These methods use a beam of electrons to generate images, providing direct visual evidence of the shape and structure of particles.
In the context of this compound, electron microscopy can be employed to analyze the morphology of its solid, crystalline state or of dried aggregates from solution. nih.gov For instance, SEM can reveal the surface topography and crystal habit of calcium sulfate materials. researchgate.neteu-jr.eu While imaging surfactant micelles directly in solution is challenging due to their dynamic nature and the need for vacuum conditions in conventional electron microscopes, techniques like cryogenic TEM (cryo-TEM) can be used to visualize vitrified samples, preserving the solution-state structure. nih.gov These analyses provide direct morphological information that complements the indirect, ensemble-averaged data obtained from scattering techniques. nih.gov
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org By directing a beam of X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced. mdpi.com This allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org
For this compound, single-crystal or powder XRD can be used to elucidate its crystal structure in the solid state. dovepress.commst.edu This information is fundamental for understanding the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions. mdpi.com Low-angle X-ray diffraction has also been used to study the lamellar liquid crystalline phases that can be formed in systems containing this compound, providing information on the interlayer spacing. mst.edu
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of the structure, dynamics, and thermodynamics of systems like surfactant solutions. nih.gov
MD simulations are a powerful tool for investigating the behavior of this compound at the molecular level. scispace.com Simulations can be used to model the self-assembly of dodecyl sulfate anions and calcium cations into micelles, providing insights into the micellization process and the resulting micellar structure. frontiersin.orgresearchgate.net These simulations can reveal details that are difficult to access experimentally, such as the distribution of water and counterions within and around the micelle, the conformation of the alkyl chains in the micellar core, and the dynamics of surfactant exchange between micelles and the bulk solution. nih.gov Furthermore, MD simulations can be used to study the interaction of this compound with other molecules and surfaces, which is crucial for understanding its performance in various applications. scispace.com
Quantum Chemical Methods (e.g., Density Functional Theory) for Interaction Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a high level of accuracy for analyzing the electronic structure and energetics of interactions between molecules. DFT calculations can be employed to investigate the specific interactions between the calcium ion and the dodecyl sulfate anion. These calculations can determine the preferred coordination geometry of the Ca²⁺ ion with the oxygen atoms of the sulfate headgroup and the binding energy of this interaction.
Studies using DFT on the interaction of various mineral cations with sulfonate surfactants have suggested that the interaction strength follows the order Ca²⁺ > Mg²⁺ > Na⁺. nih.gov This stronger interaction with Ca²⁺ has a significant effect on the structure of the surfactant monolayer at interfaces. nih.gov While detailed DFT studies exclusively on the this compound complex are not extensively reported, the principles from related systems indicate that the divalent nature and smaller ionic radius of Ca²⁺ compared to Na⁺ lead to a stronger electrostatic attraction and a more significant perturbation of the electronic structure of the sulfate headgroup. This fundamental understanding of the ion-surfactant interaction at the quantum level is crucial for accurately parameterizing the force fields used in classical molecular dynamics simulations.
Radiotracer Techniques for Adsorption Studies
Radiotracer techniques offer a highly sensitive and direct method for measuring the adsorption of surfactants at interfaces. In the context of this compound, this method has been utilized to quantify its adsorption at the aqueous surface.
In these studies, either the dodecyl sulfate chain or a counterion is labeled with a radioisotope. For dodecyl sulfate, tritium (B154650) (³H) is a commonly used label. By measuring the radioactivity at the surface, the surface excess concentration (adsorbed amount) of the surfactant can be determined with high accuracy.
Research employing a radiotracer method with tritium-labelled compounds has been conducted to measure the adsorption of both sodium dodecyl sulfate (NaDS) and this compound (Ca(DS)₂). researchgate.netoup.comoup.com The results indicated that the adsorbed amounts of both surfactants increased with their concentration, eventually reaching a saturation value. researchgate.netoup.comoup.com These direct measurements of adsorption have been shown to be in good agreement with values calculated from surface tension data using the Gibbs adsorption isotherm. researchgate.netoup.com
The table below summarizes key findings from a radiotracer study on the adsorption of sodium dodecyl sulfate and this compound.
| Surfactant | Temperature (°C) | Ionic Strength Adjusting Salt | Saturation Adsorption (mol/cm²) |
| Sodium Dodecyl Sulfate (NaDS) | 25 | NaCl | 3.65 x 10⁻¹⁰ |
| This compound (Ca(DS)₂) | 55 | CaCl₂ | 3.8 x 10⁻¹⁰ |
Furthermore, radiotracer studies using ³⁵S-labeled dodecyl sulfate ions have demonstrated that the presence of excess salts, including those with multivalent cations, significantly increases the adsorption of the dodecyl sulfate ion. researchgate.net Interestingly, the type of anion in the excess salt (e.g., chloride, nitrate (B79036), carbonate) was found to have a negligible effect on the adsorption isotherms and surface tension curves. researchgate.net These findings underscore the dominant role of the cation in influencing the adsorption behavior of dodecyl sulfate surfactants.
Mechanistic Insights into Applications in Advanced Materials and Processes
Templating Applications in Nanomaterial Synthesis
The dodecyl sulfate (B86663) anion is widely utilized as a soft template or a structure-directing agent in the synthesis of various nanomaterials. Its ability to form micelles and adsorb onto surfaces allows for the controlled growth and assembly of nanoparticles.
The synthesis of hollow nanostructures is often achieved through template-assisted methods, where a sacrificial core is coated with the desired material, followed by the removal of the core. jst.go.jpunist.ac.kr Surfactants like dodecyl sulfate play a crucial role in this process, often by facilitating the deposition of the shell material onto the template. For instance, in the synthesis of calcium tungstate (B81510) hollow microspheres, sodium dodecyl sulfate (SDS) was found to be a key factor in the formation of the hollow structure through an Ostwald ripening process. researchgate.net The amount of SDS influences the diameter of the resulting hollow spheres. researchgate.net
The general mechanism involves the adsorption of dodecyl sulfate anions onto the surface of a template nanoparticle (e.g., calcium carbonate or silica). jst.go.jp These adsorbed surfactant molecules can then mediate the deposition of a shell material. The subsequent removal of the template, often by acid etching, leaves behind a hollow nanoparticle. jst.go.jp While many studies use sodium dodecyl sulfate due to its high solubility, the fundamental templating action resides with the dodecyl sulfate anion. The presence of calcium ions would primarily affect the surfactant's solubility and critical micelle concentration (CMC), which in turn could influence the kinetics of nanoparticle formation and the morphology of the final product.
Furthermore, dodecyl sulfate surfactants are known to control the morphology of various nanoparticles by selectively adsorbing to different crystal faces, thereby inhibiting or promoting growth in specific directions. mdpi.comnih.gov This can lead to the formation of nanorods, nanocubes, or other complex shapes. mdpi.comnih.gov The concentration of the dodecyl sulfate surfactant is a critical parameter in determining the final size and shape of the nanoparticles. rsc.org For example, in the synthesis of silver nanoparticles, the presence of SDS beyond its critical micelle concentration led to the formation of spherical and oval shapes, whereas irregular and rod-shaped particles were formed in its absence. nih.govacs.org
Table 1: Influence of Dodecyl Sulfate Surfactant on Nanomaterial Synthesis
| Nanomaterial | Role of Dodecyl Sulfate | Observed Morphological Control | Reference(s) |
| Calcium Tungstate | Key agent for hollow sphere formation | Formation of hollow microspheres with controlled diameters | researchgate.net |
| Silver (Ag) | Development and texture control | Transition from irregular/rod-shaped to spherical/oval nanoparticles | nih.govacs.org |
| Cobalt Ferrite (CoFe₂O₄) | Limits agglomeration, modifies size | Significantly modifies the size and morphology of nanoparticles | rsc.org |
| Gold (Au) Nanorods | Surface modification and stabilization | Maintains rod shape while modifying surface charge | mdpi.com |
Foam Stability and Destabilization Mechanisms
The stability of foams generated from dodecyl sulfate solutions is highly sensitive to the presence of counterions, with divalent cations like calcium (Ca²⁺) having a particularly pronounced effect.
In the presence of calcium ions, sodium dodecyl sulfate (SDS) can precipitate to form calcium dodecyl sulfate (Ca(DS)₂), a sparingly soluble salt. researchgate.net This precipitation has a dual effect on foam stability. Initially, the removal of surfactant monomers from the solution to form precipitates can weaken the foam by reducing the surface activity and the ability of the liquid films (lamellae) between bubbles to repair themselves. researchgate.net This leads to a decrease in foamability, meaning less foam is generated upon agitation. researchgate.netresearchgate.net
However, the solid Ca(DS)₂ crystals themselves can play a role in stabilizing foams. These microscopic crystals can adsorb onto the bubble surfaces and also become trapped in the Plateau borders (the channels where bubble films meet). researchgate.netresearchgate.netnih.gov This physical obstruction can significantly slow down two key mechanisms of foam collapse: liquid drainage and coarsening (gas diffusion from smaller to larger bubbles). researchgate.netresearchgate.net Foams stabilized by such surfactant precipitates can become "ultrastable," lasting for extended periods. researchgate.netnih.gov The effectiveness of this stabilization depends on the crystal structure and packing. It has been observed that potassium dodecyl sulfate (KDS) crystals stabilize SDS foams more efficiently than Ca(DS)₂ crystals, which is attributed to differences in their random close-packing density. researchgate.net
The ionic environment, specifically the type and concentration of counterions, critically affects the performance of dodecyl sulfate foams. Divalent ions like Ca²⁺ and Mg²⁺ have a much stronger effect than monovalent ions like Na⁺ or K⁺. researchgate.netnih.gov The higher charge density of Ca²⁺ allows it to more effectively screen the electrostatic repulsion between the negatively charged dodecyl sulfate head groups at the air-water interface. nih.gov This leads to a more compact packing of surfactant molecules. nih.gov
However, this increased packing is often overshadowed by the precipitation of Ca(DS)₂. The addition of calcium chloride (CaCl₂) to an SDS solution generally reduces foam generation and stability more significantly than the addition of sodium chloride (NaCl). researchgate.netnih.gov While low concentrations of salt can sometimes enhance foam stability by suppressing electrostatic repulsion within the foam films, higher concentrations of divalent cations typically lead to precipitation and a decrease in foam performance, unless conditions are favorable for the formation of a stabilizing crystal network. researchgate.netnih.gov Molecular dynamics simulations have shown that as Ca²⁺ concentration increases, the foam stability of SDS solutions significantly decreases.
Table 2: Effect of Different Ions on SDS Foam Properties
| Ion Type | Salt Example | General Effect on Foam Stability | Underlying Mechanism | Reference(s) |
| Monovalent (e.g., Na⁺) | NaCl | Slight increase or decrease depending on concentration | Reduces electrostatic repulsion in foam films, can improve surface tension. | researchgate.netnih.gov |
| Monovalent (e.g., K⁺) | KCl | Can form precipitates (KDS) leading to ultrastable foams | Crystals block drainage and coarsening. | researchgate.netnih.gov |
| Divalent (e.g., Ca²⁺) | CaCl₂ | Generally decreases foamability and stability | Strong interaction with SDS leading to precipitation of Ca(DS)₂. | researchgate.netresearchgate.netnih.gov |
| Divalent (e.g., Mg²⁺) | MgCl₂ | Decreases foamability and stability | Similar to Ca²⁺, forms precipitates (Mg(DS)₂). | researchgate.netnih.govnih.gov |
The performance of dodecyl sulfate in foam systems can be significantly altered by the addition of other surfactants, leading to synergistic effects. When an anionic surfactant like dodecyl sulfate is mixed with a nonionic or amphoteric surfactant, the resulting foam can exhibit properties superior to those of the individual components. scribd.comresearchgate.net
Scale Inhibition in Aqueous Systems
The term "scale" refers to the deposition of sparingly soluble inorganic salts, such as calcium sulfate (gypsum), from water in industrial processes. aramco.com Scale inhibitors are chemicals designed to prevent or retard the formation of these deposits. nih.govnih.gov
Contrary to what the section title might imply, this compound is not used as a scale inhibitor for aqueous systems. Instead, the precipitation of this compound itself is a form of scaling, often referred to as soap scum, that occurs in hard water containing calcium ions. The literature on scale inhibition focuses on preventing the precipitation of minerals like calcium sulfate and calcium carbonate using various chemical agents, such as phosphonates, polycarboxylates, or other polymers. google.comresearchgate.net These inhibitors function by adsorbing onto the growing crystal nuclei of the scale, distorting the crystal lattice, and preventing further growth and deposition. nih.gov
Therefore, in the context of scale in aqueous systems, this compound is the product of an undesirable reaction between dodecyl sulfate anions and calcium ions, not a solution to prevent it. The fundamental chemical principle is that for a compound to act as a scale inhibitor, it must interfere with the crystallization process of the scale-forming mineral. This compound, being a sparingly soluble salt itself, precipitates out of solution and contributes to fouling rather than preventing it. researchgate.net
Colloidal Dispersion and Flocculation Control
The stability of colloidal dispersions, which are systems of fine particles suspended in a continuous medium, is critically dependent on the interactions between the particle surfaces. Anionic surfactants like dodecyl sulfate are often employed to stabilize such systems by adsorbing onto particle surfaces, imparting a negative charge that creates electrostatic repulsion between particles and prevents them from aggregating. The introduction of divalent cations, such as calcium (Ca²⁺), into these systems profoundly influences their stability, primarily through interaction with the dodecyl sulfate anions (DS⁻).
The primary mechanism by which calcium ions affect dodecyl sulfate-stabilized dispersions is through the formation of this compound (Ca(DS)₂), a sparingly soluble salt. This interaction can lead to the destabilization and flocculation of the colloidal system. The presence of Ca²⁺ ions can induce precipitation of the anionic surfactant, effectively removing it from its role as a stabilizer. This process is a significant concern in applications where hard water, containing high concentrations of calcium and magnesium ions, is used.
Molecular dynamics simulations reveal that Ca²⁺ ions interact strongly with the charged head groups of dodecyl sulfate. The divalent nature of the calcium ion allows it to act as a bridge, forming stable "salt bridges" between two dodecyl sulfate head groups. This bridging mechanism leads to the formation of more compact and densely packed aggregates compared to those formed in the presence of monovalent cations like sodium (Na⁺). This strong binding neutralizes the negative charge of the dodecyl sulfate anions, reducing the electrostatic repulsion that keeps colloidal particles dispersed and thereby promoting flocculation.
The concentration of the surfactant relative to its critical micelle concentration (CMC) is a crucial factor in the mechanism of precipitation. Below the CMC, where surfactant molecules exist primarily as individual ions (unimers), the precipitation of this compound can be described by a standard solubility product. However, above the CMC, the presence of micelles introduces a different pathway. Research suggests that micelles can act as nucleation sites for the precipitation of this compound, accelerating the process.
Control over this flocculation phenomenon can be achieved by inhibiting the precipitation of this compound. Studies have shown that the addition of certain short-chain alcohols can significantly enhance the solubility of Ca(DS)₂. While methanol (B129727) and ethanol (B145695) show little effect, alcohols with longer carbon chains, such as n-propanol and n-butanol, are effective inhibitors of precipitation. These alcohols can intercalate into the micellar structure, forming mixed micelles and altering the aggregation behavior, which in turn prevents the precipitation that leads to flocculation.
Q & A
Q. How can Calcium Dodecyl Sulfate (CDS) be synthesized and characterized for experimental use in materials science?
Methodological Answer: CDS synthesis typically involves the reaction of dodecyl sulfate anions with calcium ions under controlled conditions. For reproducible results, follow these steps:
- Synthesis : Mix stoichiometric amounts of sodium dodecyl sulfate (SDS) with calcium chloride in aqueous solution. CDS precipitates due to low solubility and can be purified via centrifugation and washing .
- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, scanning electron microscopy (SEM) for morphological analysis, and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. Ensure experimental details (e.g., molar ratios, temperature) are thoroughly documented to enable replication .
Q. What experimental methods are used to determine the critical micelle concentration (CMC) of CDS?
Methodological Answer: The CMC of CDS can be estimated using conductivity measurements, analogous to methods applied for SDS :
- Procedure : Prepare CDS solutions at varying concentrations and measure conductivity. Plot conductivity vs. concentration; the CMC corresponds to the inflection point where micelle formation begins.
- Data Modeling : Apply mass action thermodynamics and Debye-Hückel-Onsager theory to fit conductivity data. Rigorous parameter estimation (e.g., nonlinear regression) improves accuracy, accounting for temperature and ionic strength effects .
Advanced Research Questions
Q. How does CDS synergize with n-pentanol to control polymorph selection in calcium carbonate precipitation?
Methodological Answer: CDS and n-pentanol act as co-templates to direct vaterite or calcite formation via interfacial interactions:
- Experimental Design : Vary CDS/n-pentanol molar ratios (e.g., 1:1 to 1:5) during CO₂ diffusion into Ca²⁺-enriched solutions. Use in-situ techniques like dynamic light scattering (DLS) to monitor nanoparticle aggregation.
- Analysis : Characterize polymorphs using XRD and SEM. Advanced studies may employ atomic force microscopy (AFM) to observe real-time phase transformations .
Q. How can CDS serve as a template for synthesizing mesoporous hydroxyapatite, and how does it compare to SDS?
Methodological Answer: CDS’s longer alkyl chain enhances hydrophobic interactions, enabling larger pore structures than SDS:
- Template Synthesis : Combine CDS with calcium precursors under alkaline conditions. After hydrothermal treatment, calcine the product to remove surfactants.
- Characterization : Compare pore size distribution (via nitrogen adsorption-desorption isotherms) and surface area between CDS- and SDS-templated materials. CDS may yield higher thermal stability due to stronger ion-pair interactions .
Q. How can researchers resolve contradictions in micellization data for CDS under varying experimental conditions?
Methodological Answer: Discrepancies in CMC values often arise from salinity, temperature, or measurement techniques:
Q. What mechanisms explain CDS’s role in novel phase transformations of calcium carbonate under ambient conditions?
Methodological Answer: CDS stabilizes metastable vaterite by adsorbing onto specific crystal facets, delaying transformation to calcite:
Q. How does CDS compare to SDS in bioanalytical applications, such as protein electrophoresis?
Methodological Answer: While SDS is standard for SDS-PAGE, CDS’s calcium counterion may interfere with protein denaturation:
- Optimization : Test CDS in Laemmli buffer systems. Compare protein migration patterns and band resolution. Note that calcium ions might require chelators (e.g., EDTA) to prevent gel artifacts .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
